molecular formula C14H21NO B1168767 N-(1-methylbutyl)-2-phenylpropanamide

N-(1-methylbutyl)-2-phenylpropanamide

Cat. No.: B1168767
M. Wt: 219.328
InChI Key: WQKGIHYNYLYJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)-2-phenylpropanamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 2-phenylpropanamide scaffold, a structure recognized for its relevance in the development of bioactive molecules . Compounds based on this scaffold are frequently investigated for their potential to interact with central nervous system targets, such as G-protein coupled receptors (GPCRs) . Researchers value this structural motif for exploring structure-activity relationships (SAR), particularly in optimizing properties like potency and selectivity. The amide functionality and specific alkyl substitution pattern in this compound make it a valuable intermediate for synthetic organic chemistry and the development of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.328

IUPAC Name

N-pentan-2-yl-2-phenylpropanamide

InChI

InChI=1S/C14H21NO/c1-4-8-11(2)15-14(16)12(3)13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16)

InChI Key

WQKGIHYNYLYJNN-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

GPR88 Agonism

N-(1-methylbutyl)-2-phenylpropanamide serves as a scaffold for developing GPR88 agonists. GPR88 is a G protein-coupled receptor implicated in several neurological functions and disorders. Early studies have indicated that compounds like 2-AMPP can activate GPR88 via a Gαi-coupled signaling pathway, which is crucial for modulating neurotransmitter release and neuronal excitability .

Table 1: Structure-Activity Relationship of 2-AMPP

CompoundEC50 (nM)Comments
2-AMPP45Potent GPR88 agonist; brain-penetrant
RTI-13951-3333Improved potency and brain penetration
Hydroxymethyl analoguesVariesPotential P-glycoprotein substrates

Potential in Treating Substance Use Disorders

Recent research has suggested that GPR88 agonists, including this compound, may play a role in treating alcohol addiction. Studies using animal models have shown that these compounds can influence reward pathways and reduce alcohol self-administration behaviors . This positions them as potential candidates for developing new therapeutic strategies against substance use disorders.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. The structure can be modified at specific sites to improve potency and selectivity for the GPR88 receptor.

Table 2: Synthesis Pathways for Derivatives of 2-AMPP

Modification SiteModification TypeResulting Compound
Site AAlkoxy group variationEnhanced lipophilicity
Site BFunctional group changeImproved EC50 values
Site CSteric modificationsLimited structural space

Case Study 1: Efficacy in Animal Models

In a study focusing on the effects of this compound on alcohol consumption in rats, researchers found that administration of this compound led to a significant decrease in voluntary alcohol intake compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing alcohol dependence .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could mitigate neuronal damage induced by oxidative stress, suggesting its utility in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues of 2-Phenylpropanamide Derivatives

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituents Molecular Formula Key Features Reference
N-(1-Methylbutyl)-2-phenylpropanamide N: 1-methylbutyl; C2: phenyl C₁₄H₂₁NO Branched alkyl chain may enhance lipophilicity and metabolic stability. -
N-(1-Phenylpropan-2-yl)-2-(2-fluoro-biphenyl)propanamide N: 1-phenylpropan-2-yl; C2: 2-fluoro-biphenyl C₂₃H₂₁FNO Fluorinated biphenyl group increases aromaticity and potential bioactivity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide N: indole-ethyl; C2: 2-fluoro-biphenyl C₂₅H₂₂FN₂O Indole substituent introduces π-π stacking interactions and receptor affinity.
N-(4-Benzoylphenyl)-2-methylpropanamide N: 4-benzoylphenyl; C2: methyl C₁₇H₁₇NO₂ Benzoyl group enhances electron-withdrawing effects and crystallinity.
N-(2-Bromophenyl)-2-phenylpropanamide N: 2-bromophenyl; C2: phenyl C₁₅H₁₄BrNO Bromine substituent influences halogen bonding in crystal packing.

Key Observations :

  • Crystallinity : Analogs with halogen or electron-withdrawing groups (e.g., bromine, fluorine) exhibit distinct crystal packing via hydrogen bonding (N-H···O) or halogen interactions, as seen in N-(2-bromophenyl)-2-phenylpropanamide . The 1-methylbutyl group may reduce crystallinity due to steric hindrance.
  • Synthetic Routes : Many analogs, including those in and , are synthesized via carbodiimide-mediated amidation (e.g., DCC coupling), suggesting a common pathway for the target compound .

Functional Group Comparisons: Amides vs. Amines

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) is a structurally related amine derivative. Key differences include:

  • Stability : Amides (e.g., this compound) resist enzymatic hydrolysis better than amines, prolonging half-life .
  • Bioactivity : Amines like Phenpromethamine act as stimulants, while amides may exhibit modified receptor interactions due to reduced basicity.

Preparation Methods

Synthesis of 2-Phenylpropanoyl Chloride

The acyl chloride route begins with the conversion of 2-phenylpropanoic acid to its corresponding acid chloride. In a representative procedure, 50 g of 2-phenylpropanoic acid is dissolved in 500 mL of methanol and cooled to 0°C. Thionyl chloride (75 mL) is added dropwise over 30 minutes, followed by refluxing for 24 hours. The reaction is monitored via thin-layer chromatography (TLC), and excess thionyl chloride is removed under reduced pressure (5–10 mm Hg) using a rotary evaporator, yielding 2-phenylpropanoyl chloride as a white solid.

Reaction Equation:

2-Phenylpropanoic acid+SOCl22-Phenylpropanoyl chloride+SO2+HCl\text{2-Phenylpropanoic acid} + \text{SOCl}2 \rightarrow \text{2-Phenylpropanoyl chloride} + \text{SO}2 + \text{HCl}

Coupling with 1-Methylbutylamine

The acid chloride is reacted with 1-methylbutylamine in anhydrous methylene chloride under inert conditions. A 25 mL round-bottom flask is charged with 0.597 g (2.95 mmol) of 2-phenylpropanoyl chloride and 5 mL of CH2_2Cl2_2. The solution is transferred to an addition funnel and added dropwise to a stirred solution of 1-methylbutylamine (1.41 mmol) and 4-dimethylaminopyridine (4.23 mmol) in CH2_2Cl2_2 at 0°C. The mixture is stirred overnight at room temperature, followed by extraction with 1 M HCl (3 × 50 mL), saturated sodium bicarbonate (2 × 20 mL), and brine. The organic phase is dried over Na2_2SO4_4, filtered, and concentrated to yield a crude product, which is crystallized from acetone/methanol (185 mg, 62% yield).

Carbodiimide-Based Coupling Methods

Use of Dicyclohexylcarbodiimide (DCC)

A robust alternative employs DCC to activate 2-phenylpropanoic acid for amide formation. In a typical protocol, 1.0 mmol of 2-phenylpropanoic acid and 1.1 mmol of DCC are dissolved in 15 mL of CH2_2Cl2_2. After cooling to 0°C, 1.1 mmol of 1-methylbutylamine is added, and the reaction is stirred for 4 hours at room temperature. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed with saturated NaHCO3_3 (3–5 mL) and water. The organic layer is dried over Na2_2SO4_4 and concentrated under vacuum, yielding the amide as a viscous oil. Purification via silica gel chromatography (CH3_3OH/CHCl3_3, 2:98) affords the pure product in 68–75% yield.

Ethylcarbodiimide Hydrochloride (EDC·HCl) Activation

EDC·HCl offers a water-soluble alternative for activation. A mixture of 2-phenylpropanoic acid (1.0 mmol), EDC·HCl (1.35 g, 7.05 mmol), and triethylamine (2.3 mL, 16.29 mmol) in CH2_2Cl2_2 is stirred at 0°C for 1 hour, followed by the addition of 1-methylbutylamine (1.41 mmol). The reaction is warmed to room temperature overnight, quenched with saturated NaCl, and extracted with CH2_2Cl2_2 (3 × 100 mL). After drying and concentration, the product is obtained as a white solid (0.42 g, 85% yield).

Mixed Anhydride Approach

Formation of the Mixed Anhydride

This method involves generating a mixed anhydride intermediate using isobutyl chloroformate. To a solution of 2-phenylpropanoic acid (1.0 mmol) and N-methylmorpholine (1.1 mmol) in THF at -15°C, isobutyl chloroformate (1.1 mmol) is added dropwise. After 30 minutes, 1-methylbutylamine (1.1 mmol) is introduced, and the reaction is stirred for 2 hours. The mixture is filtered to remove salts, and the filtrate is concentrated. Purification by recrystallization from ethyl acetate/hexane provides the amide in 70% yield.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Reaction Time (h)
Acyl Chloride62–8595–9824
DCC Coupling68–7590–944–6
EDC·HCl Activation80–8596–9912–18
Mixed Anhydride70922

The acyl chloride method achieves the highest yields (85%) but requires prolonged reaction times. EDC·HCl offers a balance between yield and purity, while DCC coupling is faster but necessitates chromatographic purification.

Solvent and Temperature Optimization

  • Acyl Chloride: CH2_2Cl2_2 at 0°C → RT.

  • DCC/EDC: CH2_2Cl2_2 or THF at 0°C → RT.

  • Mixed Anhydride: THF at -15°C → RT.

Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.32–7.25 (m, 5H, Ar-H), 3.15 (q, 2H, J = 6.8 Hz, NCH2_2), 1.45–1.20 (m, 5H, CH2_2 and CH3_3).

  • MS (ESI): m/z 248.2 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity for the EDC·HCl-derived product .

Q & A

Q. What are the common synthetic routes for preparing N-(1-methylbutyl)-2-phenylpropanamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via catalytic α-hydroarylation of acrylamides using palladium or nickel catalysts under inert conditions. For example, intermediates like N-(4-methoxyphenyl)-2-phenylpropanamide are prepared by coupling acrylamides with aryl halides, followed by purification via preparative TLC (60% EtOAc/hexanes) . Key parameters include catalyst loading (5–10 mol%), temperature (60–80°C), and solvent selection (THF or DMF). Optimization involves adjusting reaction time (12–24 hrs) and monitoring by TLC/LCMS to maximize yields (typically 50–75%) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., δ 7.42–7.30 ppm for aromatic protons, 3.72 ppm for methine protons) and ¹³C NMR (e.g., δ 171.74 ppm for carbonyl carbons). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺ calculated: 256.1338, observed: 256.1336) . Purity is assessed via HPLC (retention times: 16–17 minutes) using C18 columns and MeCN/H₂O gradients .

Q. What functional group transformations are feasible for this compound (e.g., amide reduction)?

  • Methodological Answer : The amide group can be reduced to a primary amine using LiAlH₄ in anhydrous ether (0°C to reflux, 4–6 hrs). For example, 2-phenylpropanamide derivatives are converted to 2-phenylpropanamine with >80% yield. Post-reaction workup involves quenching with aqueous NH₄Cl and purification via silica gel chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Systematic reviews (per Cochrane guidelines) should be conducted to aggregate data from multiple studies . Conflicting results (e.g., receptor binding affinity variations) may arise from assay conditions (e.g., CHO cell vs. HEK293 models). Meta-analyses using standardized metrics (e.g., IC₅₀, Ki values) and in silico docking (e.g., AutoDock Vina) can reconcile discrepancies by accounting for pH, temperature, and co-solvent effects .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral catalysts (e.g., BINAP-Pd complexes) or chiral auxiliaries (e.g., Evans oxazolidinones) enhance enantioselectivity. For example, (2S)-configured propanamides are synthesized using L-proline-derived catalysts, achieving >90% ee. Reaction monitoring via chiral HPLC (Chiralpak AD-H column) and iterative recrystallization (hexane/EtOAc) refine purity .

Q. How do structural modifications (e.g., triazole bioisosteres) impact GPR88 agonist activity?

  • Methodological Answer : Replacing the amide with 1,2,3-triazole bioisosteres (e.g., compound 24c ) improves metabolic stability while retaining agonist activity (EC₅₀ = 50 nM vs. 120 nM for parent compound). SAR studies involve CuAAC click chemistry (CuSO₄/sodium ascorbate, 14 hrs) to introduce triazoles, followed by cAMP assays in CHO-K1 cells .

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